![molecular formula C6H6ClNO2S B3395281 6-Methyl-pyridine-2-sulfonyl chloride CAS No. 281221-71-4](/img/structure/B3395281.png)
6-Methyl-pyridine-2-sulfonyl chloride
Overview
Description
6-Methyl-pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO2S . It has a molecular weight of 191.64 . The compound is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 6-Methyl-pyridine-2-sulfonyl chloride consists of a pyridine ring with a sulfonyl chloride group attached to the second carbon and a methyl group attached to the sixth carbon .Physical And Chemical Properties Analysis
6-Methyl-pyridine-2-sulfonyl chloride has a predicted boiling point of 294.0±28.0 °C and a predicted density of 1.413±0.06 g/cm3 . Its pKa is predicted to be -4.41±0.19 .Scientific Research Applications
1. Synthesis of Sulfonic Acids and Sulfonyl Amides 6-Methyl-pyridine-2-sulfonyl chloride can be used as a synthon for the preparation of N-substituted sulfonic acids and sulfonyl amides . This is achieved through the diazotation of substituted 3-aminopyridines and subsequent substitution of diazo groups with sulfonyl groups .
Chiral Derivatizing Agents
Sulfonyl chlorides, including 6-Methyl-pyridine-2-sulfonyl chloride, can be used as chiral derivatizing agents in the determination of the enantiomeric excess of alcohols and amines .
Synthesis of Dyes
Sulfonyl chlorides are important intermediates in the synthesis of dyes . They can be used to introduce sulfonyl groups into organic compounds, which can then be further modified to create a variety of dyes.
Synthesis of Drugs
Similarly, sulfonyl chlorides are also used in the synthesis of drugs . The sulfonyl group can act as a bioisostere for the carboxyl group, making it useful in the design of new drugs.
Synthesis of Pigments
In addition to dyes, sulfonyl chlorides can also be used in the synthesis of pigments . These pigments can be used in a variety of applications, from paints and coatings to plastics and textiles.
Preparation of Sodium Sulfinates
Sodium sulfinates can be prepared from sulfonyl chlorides . These compounds have multifaceted synthetic applications, serving as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
properties
IUPAC Name |
6-methylpyridine-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWSYDYNEKIQLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-pyridine-2-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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